

The Phenylthiazole Scaffold: A Versatile Core in Modern Drug Discovery

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Compound of Interest

Compound Name: *2-Bromo-5-phenylthiazole*

Cat. No.: *B144467*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylthiazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action associated with phenylthiazole derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics. The inherent structural features of the phenylthiazole core allow for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

I. Synthetic Methodologies: The Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This versatile and reliable method typically involves the condensation of an α -haloketone with a thioamide.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of a fundamental phenylthiazole building block.

Materials:

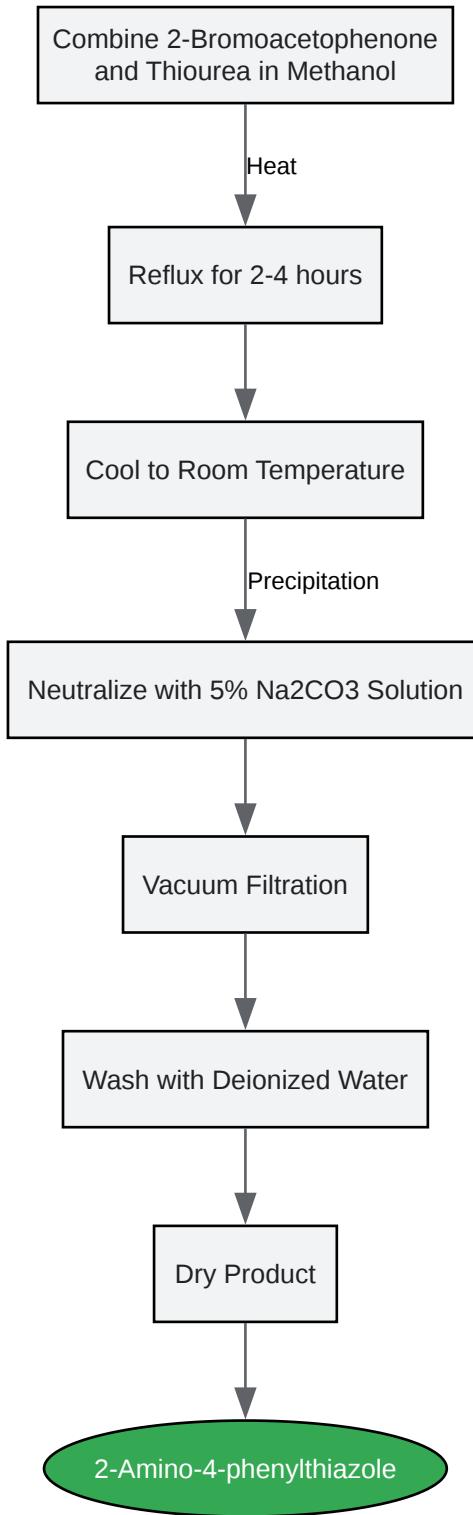
- 2-Bromoacetophenone
- Thiourea
- Methanol
- 5% Sodium Carbonate (Na_2CO_3) solution
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Buchner funnel and flask

Procedure:

- In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
- Add methanol as a solvent and a magnetic stir bar.
- Heat the mixture to reflux with constant stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
- Collect the resulting solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold deionized water to remove any inorganic impurities.

- Dry the product, 2-amino-4-phenylthiazole, under vacuum.

Experimental Workflow: Hantzsch Thiazole Synthesis



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Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

II. Anticancer Activity

Phenylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC_{50}) values of representative phenylthiazole derivatives against various cancer cell lines.

Compound ID	Cancer Cell Line	IC_{50} (μM)	Reference
4c	SKNMC (Neuroblastoma)	10.8 ± 0.08	[1]
4d	Hep-G2 (Hepatocarcinoma)	11.6 ± 0.12	[1]
Compound 27	HepG2 (Hepatocarcinoma)	0.62 ± 0.34	[2]
Compound 6a	OVCAR-4 (Ovarian Cancer)	1.569 ± 0.06	[3]
Compound 22	A549 (Lung Adenocarcinoma)	2.47	[4]

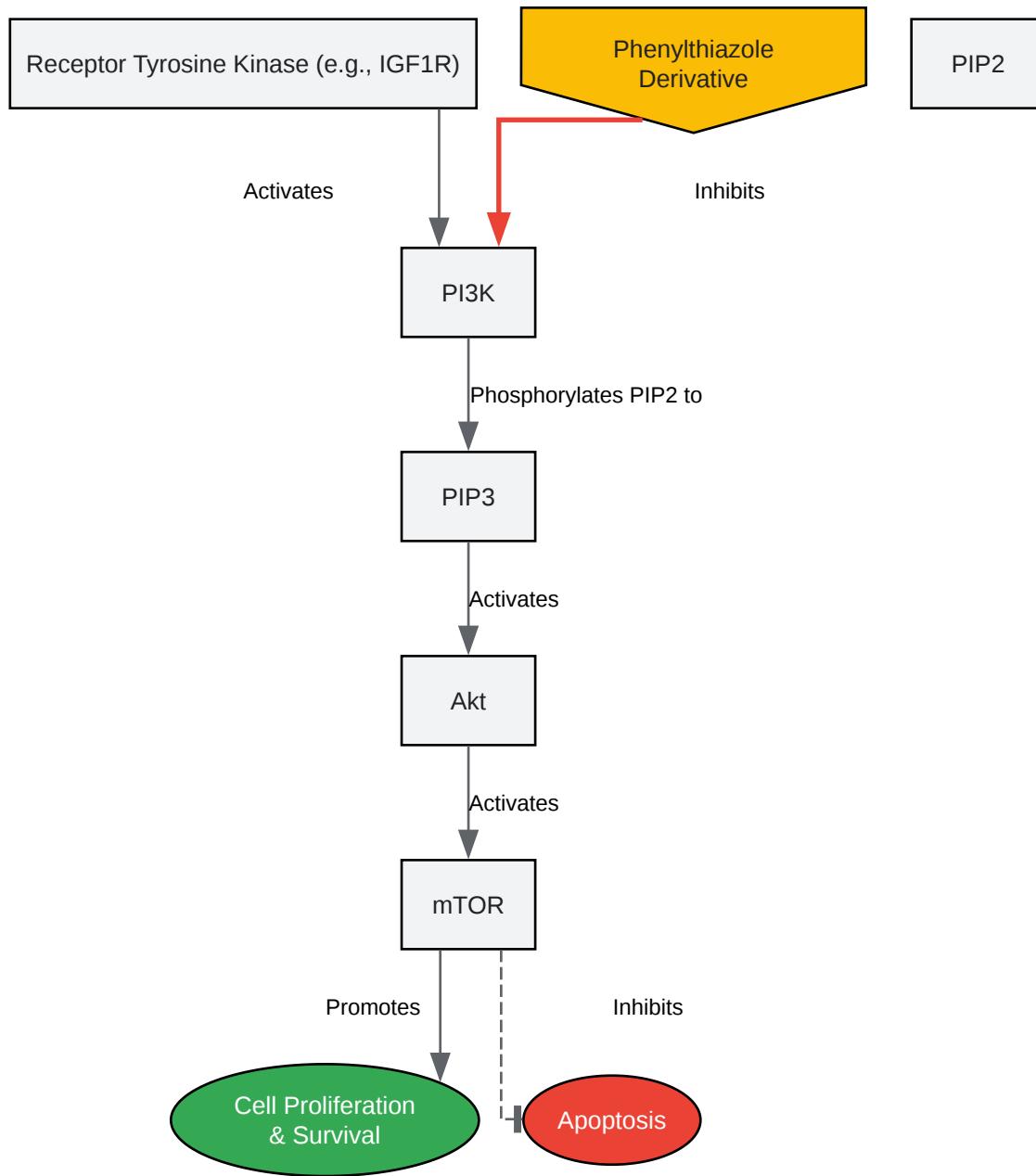
Key Signaling Pathways in Anticancer Activity

1. PI3K/Akt/mTOR Pathway Inhibition:

Several phenylthiazole derivatives have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by phenylthiazole compounds can lead to the induction of apoptosis. For

instance, certain derivatives have been shown to decrease the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis[3][5].

Inhibition of PI3K/Akt/mTOR Pathway by Phenylthiazoles



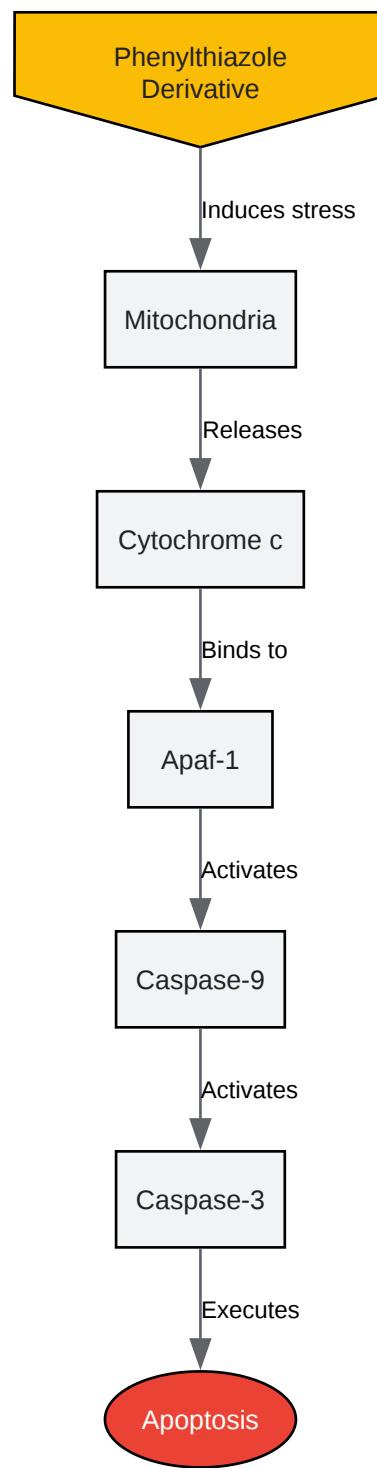
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Caption: Phenylthiazoles can inhibit the PI3K/Akt/mTOR signaling pathway.

2. Induction of Apoptosis:

Phenylthiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. Mechanistic studies have revealed that these compounds can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9. The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway, often triggered by the release of cytochrome c from the mitochondria. This release can be regulated by the Bcl-2 family of proteins, with some phenylthiazole derivatives shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[6] [7].

Induction of Apoptosis by Phenylthiazoles

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Caption: Phenylthiazoles can trigger the intrinsic apoptosis pathway.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

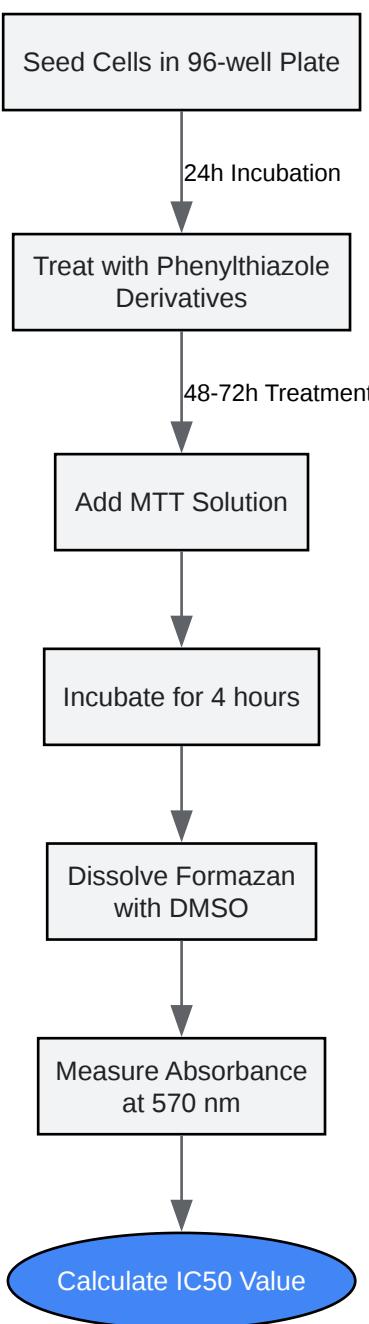
- Cancer cell line of interest
- Complete culture medium
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the phenylthiazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
- After the treatment period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow: MTT Assay



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Caption: Workflow for assessing cytotoxicity using the MTT assay.

III. Antimicrobial Activity

Phenylthiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Data: In Vitro Antimicrobial Activity

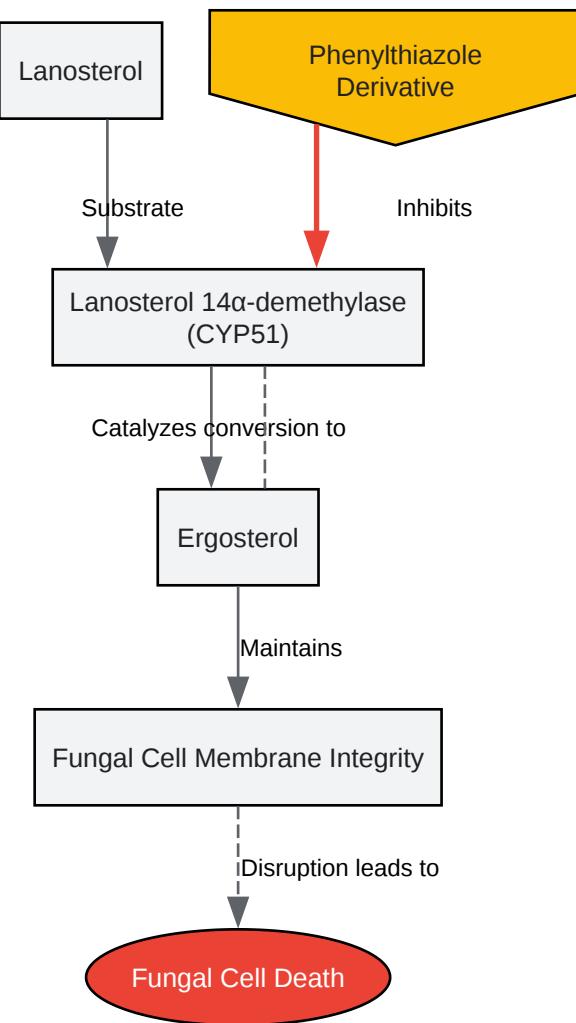
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected phenylthiazole derivatives against various microbial strains.

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
Compound 1	Vancomycin-resistant <i>E. faecium</i>	0.5	[8]
Compounds 1-3	Methicillin-resistant <i>S. aureus</i> (MRSA)	1.3 - 5.6	[8]
Compound 6a/6b	<i>Candida albicans</i>	250	[9][10]
Compound 12	<i>S. aureus</i>	125	[11]
Compound 12	<i>E. coli</i>	125	[11]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

A key mechanism of antifungal action for some phenylthiazole derivatives is the inhibition of lanosterol 14 α -demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi[12][13]. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This mechanism is analogous to that of the widely used azole antifungal drugs.

Mechanism of Antifungal Action: CYP51 Inhibition

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Caption: Phenylthiazoles can inhibit ergosterol synthesis in fungi.

IV. Anti-inflammatory Activity

The phenylthiazole scaffold is also a promising template for the development of novel anti-inflammatory agents.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Animals:

- Wistar albino rats (150-200 g)

Materials:

- Carrageenan (1% w/v in normal saline)
- Test phenylthiazole derivative
- Standard drug (e.g., Indomethacin, 10 mg/kg)
- Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
- Plethysmometer

Procedure:

- Divide the rats into groups: control (vehicle), standard, and test groups (different doses of the phenylthiazole derivative).
- Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
- After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Neuroprotective Activity

Emerging evidence suggests that phenylthiazole derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

Detailed Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotection against oxidative stress-induced cell death.

Materials:

- SH-SY5Y cells
- Complete culture medium (e.g., DMEM/F12 with FBS and penicillin/streptomycin)
- Neurotoxin (e.g., Hydrogen peroxide (H_2O_2) or 6-hydroxydopamine (6-OHDA))
- Test phenylthiazole derivative
- MTT assay reagents (as described previously)

Procedure:

- Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of the phenylthiazole derivative for 1-2 hours.
- Induce neurotoxicity by adding a specific concentration of a neurotoxin (e.g., 100 μM H_2O_2) to the wells and incubate for 24 hours.
- Assess cell viability using the MTT assay as previously described.
- Calculate the percentage of neuroprotection conferred by the phenylthiazole derivative compared to the cells treated with the neurotoxin alone.

VI. Clinical Significance

While a specific drug with a simple phenylthiazole core has not been prominently identified among FDA-approved drugs, the closely related thiazole and benzothiazole scaffolds are present in numerous clinically used medications. For example, the antifungal drugs Isavuconazole and Fosravuconazole contain a phenylthiazole moiety and have received FDA approval[12]. This underscores the therapeutic potential and drug-like properties of this heterocyclic system, encouraging further research and development of phenylthiazole-based drug candidates.

VII. Conclusion

The phenylthiazole scaffold represents a versatile and valuable core structure in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The continued exploration of the structure-activity relationships and mechanisms of action of phenylthiazole derivatives holds great promise for the future development of novel and effective therapeutic agents.

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